molecular formula C21H20BrNO2 B3640708 3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3640708
M. Wt: 398.3 g/mol
InChI Key: BQKMKLJGGQEJRK-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to a pyrrole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring, which can then be further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of substituents and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2/c1-14-3-8-19(13-15(14)2)23-18(10-12-21(24)25)9-11-20(23)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKMKLJGGQEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

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